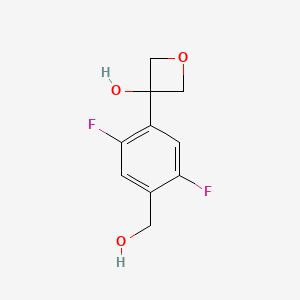
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is a chemical compound characterized by the presence of a difluorophenyl group and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both hydroxyl and halide functional groups. The reaction conditions often include the use of a strong base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxetane ring or the difluorophenyl group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in ring-opening reactions that modify the compound’s reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoro-4-(hydroxymethyl)phenylmethanol: Similar structure but lacks the oxetane ring.
3-(2,6-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol: Similar structure with different fluorine substitution pattern.
Uniqueness
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is unique due to the presence of both the difluorophenyl group and the oxetane ring. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
3-[2,5-difluoro-4-(hydroxymethyl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H10F2O3/c11-8-2-7(10(14)4-15-5-10)9(12)1-6(8)3-13/h1-2,13-14H,3-5H2 |
Clé InChI |
WSYOKLVLHNRXAV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=C(C=C(C(=C2)F)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
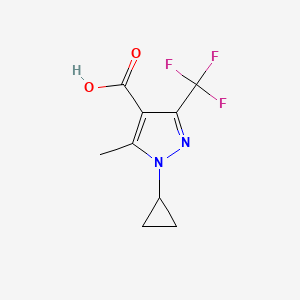
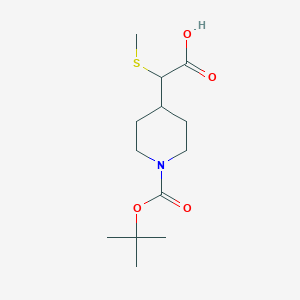
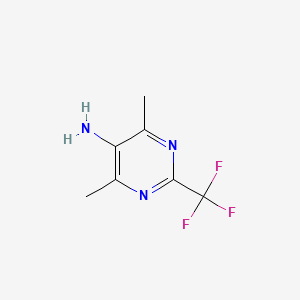

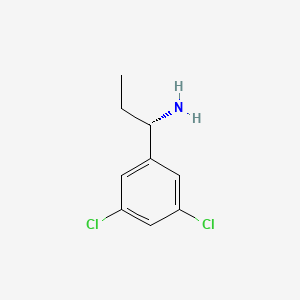
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
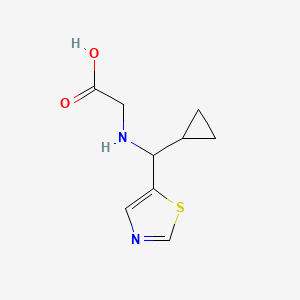
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)

![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)
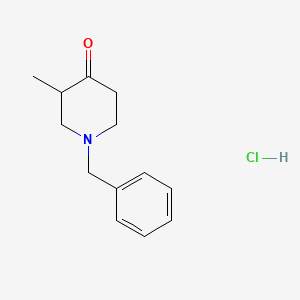

![2-[(3R)-1-benzylpiperidin-3-yl]ethanamine](/img/structure/B12987809.png)
